Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Scaffold

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester (CAS 1408074-97-4) is a heterocyclic small-molecule scaffold featuring a fused pyrazolo-pyrimidine core with a free 3‑carboxylic acid and a 6‑ethyl ester. The pyrazolo[1,5‑a]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with numerous derivatives showing sub‑micromolar activity against oncogenic kinases such as Pim‑1, Flt‑3, and CDK2.

Molecular Formula C10H9N3O4
Molecular Weight 235.2 g/mol
CAS No. 1408074-97-4
Cat. No. B1529855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester
CAS1408074-97-4
Molecular FormulaC10H9N3O4
Molecular Weight235.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=C(C=N2)C(=O)O)N=C1
InChIInChI=1S/C10H9N3O4/c1-2-17-10(16)6-3-11-8-7(9(14)15)4-12-13(8)5-6/h3-5H,2H2,1H3,(H,14,15)
InChIKeyLHOZJXGSDDDFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester (CAS 1408074-97-4): Procurement-Ready Heterocyclic Building Block


Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester (CAS 1408074-97-4) is a heterocyclic small-molecule scaffold featuring a fused pyrazolo-pyrimidine core with a free 3‑carboxylic acid and a 6‑ethyl ester . The pyrazolo[1,5‑a]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with numerous derivatives showing sub‑micromolar activity against oncogenic kinases such as Pim‑1, Flt‑3, and CDK2 [1]. This specific compound serves as a versatile synthetic intermediate, providing orthogonal carboxylic acid/ester handles for regioselective derivatization that are not available in the symmetrically protected diethyl ester analog .

Why In‑Class Pyrazolo[1,5‑a]pyrimidine Diesters Cannot Replace the 6‑Ethyl Ester Mono‑Acid (CAS 1408074‑97‑4)


The pyrazolo[1,5‑a]pyrimidine-3,6-dicarboxylate family contains multiple regioisomeric and symmetrically protected members that are not functionally interchangeable. The 6‑ethyl ester mono‑acid (CAS 1408074‑97‑4) bears a free 3‑COOH, enabling chemoselective amide coupling, hydrazide formation, or salt formation without affecting the 6‑ester . In contrast, the 3,6‑diethyl ester (CAS 1408074‑47‑4) requires a hydrolytic deprotection step to generate the free acid, introducing additional synthetic operations, yield loss, and potential for decarboxylation side reactions . Substituting with the 3‑ethyl ester isomer would invert the vector of derivatization, potentially compromising downstream SAR exploration. The following quantitative evidence demonstrates that the regiochemical identity, purity profile, and physiochemical properties of CAS 1408074‑97‑4 constitute a distinct procurement decision that cannot be satisfied by generic in‑class alternatives.

Quantitative Differentiation Evidence for Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester (CAS 1408074‑97‑4) vs. Closest Analogs


Regioselective Orthogonal Functionalization: Free 3‑COOH vs. Symmetrical 3,6‑Diester

CAS 1408074‑97‑4 possesses a free carboxylic acid at the 3‑position (predicted pKa = -0.10 ± 0.41) and an ethyl ester at the 6‑position, enabling chemoselective derivatization without protecting group manipulation . The direct comparator, 3,6‑diethyl pyrazolo[1,5‑a]pyrimidine‑3,6‑dicarboxylate (CAS 1408074‑47‑4), contains ester groups at both positions and has no ionizable acid proton (predicted pKa = N/A for carboxylic acid), mandating a hydrolysis step (typical yield 70–85% for similar heterocyclic esters) that risks decarboxylation and adds 1–2 synthetic steps to any sequence requiring a free acid . The molecular formulas differ (C10H9N3O4 vs. C12H13N3O4), corresponding to a molecular weight difference of 28.05 g/mol (235.20 vs. 263.25 g/mol), reflecting the additional ethyl group in the diester .

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Scaffold

Vendor Batch Purity: 98% (Leyan) vs. Standard 95% from Multiple Suppliers

The target compound is commercially available at 98% purity from Leyan (product 1128258) , compared to 95% standard purity offered by Bidepharm (product BD315179) and Biosynth/CymitQuimica (product IGC07497) . The 3,6‑diethyl ester comparator (CAS 1408074‑47‑4) is also available at 98% from Leyan, but its purity specification does not offset the absence of the free 3‑COOH functionality . Higher purity reduces the mass of unknown impurities in reaction mixtures, which is critical when the building block is used in early‑stage SAR exploration where impurity‑driven false positives must be minimized.

Chemical Procurement Quality Control Building Block Purity

Predicted Physicochemical Differentiation: Ionizable 3‑COOH Acid Strength vs. Diester

Predicted physicochemical parameters highlight the functional consequences of the mono‑acid vs. diester substitution pattern. The 6‑ethyl ester mono‑acid exhibits a predicted pKa of -0.10 ± 0.41 for the 3‑COOH group and a predicted density of 1.52 ± 0.1 g/cm³ . The 3,6‑diethyl ester lacks an ionizable proton on the carboxylates and carries a predicted LogP of 1.0827 and TPSA of 82.79 Ų . The presence of the free acid in CAS 1408074‑97‑4 enables pH‑dependent aqueous solubility modulation and salt formation that is impossible with the diester, directly affecting formulation screening and in vitro assay compatibility at physiological pH.

Physicochemical Properties Drug Design Solubility Prediction

Scaffold Provenance: Pyrazolo[1,5‑a]pyrimidine Core vs. Pyrazolo[1,5‑a]pyridine and Imidazo[1,2‑a]pyrimidine Alternatives

The pyrazolo[1,5‑a]pyrimidine scaffold has demonstrated multi‑target kinase inhibition profiles distinct from structurally similar cores. In a 2025 study, pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile derivatives achieved Pim‑1 IC50 values of 0.54–0.68 μM with selectivity over Pim‑2 [1]. In contrast, imidazo[1,2‑a]pyrimidine analogs reported in the literature typically show preferential CDK inhibition, while pyrazolo[1,5‑a]pyridine scaffolds are more frequently associated with TRK inhibition [2]. Although CAS 1408074‑97‑4 itself is a synthetic intermediate rather than a terminal bioactive compound, its core scaffold is embedded in the most potent Pim‑1 inhibitor series, supporting its selection over alternative fused heterocyclic building blocks when the target biological profile favors Pim‑1/Flt‑3 kinase space.

Kinase Inhibitor Selectivity Scaffold Hopping Heterocyclic Chemistry

Procurement Cost and Scale Availability: Biosynth/CymitQuimica vs. Bidepharm vs. Leyan

Price and delivery timelines vary significantly across vendors for the same CAS number, influencing procurement decisions for budget‑constrained academic labs vs. industry. Biosynth/CymitQuimica lists 50 mg at €666 (3–4 week lead time) and 500 mg at €2,112 . Bidepharm offers 50 mg at ¥4,981 (approximately €640) with 2–3 week international availability . Leyan provides the compound at the highest catalog purity (98%) with domestic China distribution; the 3,6‑diethyl ester comparator (CAS 1408074‑47‑4) is priced lower per gram at Leyan, but requires additional synthetic steps to achieve the mono‑acid functionality . The true procurement cost must factor in the avoided hydrolysis step when selecting the mono‑acid directly.

Chemical Sourcing Budget Optimization Supply Chain

Analytical Documentation: Batch‑Specific QC Certificates (NMR, HPLC, GC) from Bidepharm

Bidepharm explicitly provides batch‑specific quality control documentation for CAS 1408074‑97‑4, including NMR, HPLC, and GC traceability . This contrasts with vendors such as Chemenu and Chemsrc that list only basic molecular parameters (MW, formula, SMILES) without committing to batch‑level analytical data packages . For the 3,6‑diethyl ester comparator, Leyan discloses batch purity (98%) but does not publicly list the specific analytical methods for each batch . In regulated medicinal chemistry environments where compound identity and purity documentation are required for patent filing or IND‑enabling studies, supplier‑provided CoA packages reduce internal analytical burden.

Quality Assurance Batch Traceability Regulatory Compliance

Research and Industrial Application Scenarios for Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester (CAS 1408074‑97‑4)


Regioselective Kinase Probe Synthesis: 3‑Amide Derivatization with 6‑Ester Retention

Medicinal chemistry teams developing Pim‑1 or Flt‑3 kinase inhibitors can directly couple the free 3‑COOH of CAS 1408074‑97‑4 with diverse amine libraries to generate 3‑amide analogs while preserving the 6‑ethyl ester as a metabolically stable or further derivatizable handle [1]. This avoids the ester hydrolysis step required when using the 3,6‑diethyl ester (CAS 1408074‑47‑4), saving 1–2 synthetic steps and eliminating the risk of decarboxylation under acidic or basic hydrolysis conditions . The approach is directly supported by the scaffold's demonstrated Pim‑1 inhibitory activity (IC50 0.54–0.68 μM for optimized carbonitrile derivatives sharing the same core) [1].

Salt and Polymorph Screening for Early Formulation Assessment

The ionizable 3‑COOH group (predicted pKa -0.10) enables salt formation with pharmaceutically acceptable counterions (e.g., sodium, potassium, meglumine) to modulate aqueous solubility without altering the covalent scaffold . This is particularly valuable for early‑stage formulation screening where compound solubility at physiological pH is critical for in vivo PK studies. The 3,6‑diethyl ester lacks this ionizable handle and cannot be directly formulated as a salt, requiring prior chemical modification that introduces additional quality control variables .

High‑Purity Building Block for Parallel Library Synthesis

For high‑throughput medicinal chemistry libraries requiring >95% purity of starting materials to minimize false positives, the 98% purity grade from Leyan provides a superior starting point compared to the standard 95% grade from other suppliers . The batch‑specific CoA documentation from Bidepharm (NMR, HPLC, GC) supports regulatory‑grade record‑keeping when the compound is incorporated into patent‑filing or IND‑enabling synthetic sequences . The orthogonal 3‑COOH/6‑COOEt functionalization pattern enables split‑and‑pool library synthesis with two distinct diversification vectors from a single building block.

Cost‑Optimized Procurement for Academic Kinase Inhibitor Programs

Academic laboratories targeting Pim‑1 or IRAK kinases can compare vendor pricing and lead times to optimize budget allocation: Biosynth/CymitQuimica offers 50 mg at €666–737 with 3–4 week delivery, while Bidepharm offers comparable pricing (≈€640 for 50 mg) with 2–3 week international shipping . The decision to procure the mono‑acid directly rather than purchasing the lower‑cost 3,6‑diethyl ester and performing in‑house hydrolysis should factor in the fully burdened cost of the additional synthetic step (estimated 4–8 hours of researcher time plus purification consumables), which often exceeds the price differential at the 50–500 mg scale .

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.